3-Formylphenyl biphenyl-4-carboxylate
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Overview
Description
3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a formyl group and a carboxylate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-carboxyphenyl [1,1’-biphenyl]-4-carboxylate.
Reduction: 3-hydroxyphenyl [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups play a crucial role in binding to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-FORMYLPHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of a carboxylate group.
4-FORMYLPHENYLBORONIC ACID: Similar in structure but with the formyl group at a different position on the phenyl ring.
Uniqueness: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to the presence of both formyl and carboxylate groups on a biphenyl scaffold, which imparts distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14O3 |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
(3-formylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-14-15-5-4-8-19(13-15)23-20(22)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H |
InChI Key |
ORUUAIYMQFDVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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